The compound has the molecular formula and a molecular weight of 446.242 g/mol. It is also identified by its InChIKey: OYZKFVIVPRQRQQ-UHFFFAOYSA-N. The compound is classified as a small molecule and is primarily investigated for its interactions with biological targets, particularly in the context of cyclooxygenase inhibition .
The synthesis of 1-phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole involves several steps that include:
Technical parameters such as reaction temperatures, solvent choice, and reaction times are critical for optimizing yields and purities during these synthetic steps .
The molecular structure of 1-phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole features:
The structural formula can be represented as follows:
This structure facilitates interactions with specific biological targets, particularly enzymes like cyclooxygenases .
The compound engages in various chemical reactions, primarily focusing on:
The binding affinity and interaction energies have been quantified, showing significant potential as an inhibitor .
The mechanism of action of 1-phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole primarily involves:
Studies have indicated that this compound exhibits a binding energy of approximately -62.09 kcal/mol when interacting with cyclooxygenase .
Data on melting points, boiling points, and specific solubility characteristics are essential for practical applications .
1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole has several significant applications:
The ongoing research into its structure-activity relationship continues to reveal insights into optimizing its efficacy and safety profiles for clinical use .
The discovery of 1-Phenylsulfonamide-3-trifluoromethyl-5-parabromophenylpyrazole (systematic name: 4-[5-(4-bromophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide; Chemical formula: C₁₆H₁₁BrF₃N₃O₂S; Molecular weight: 446.24 g/mol) emerged as a pivotal advancement in the development of non-steroidal anti-inflammatory drugs (NSAIDs) during the 1990s [5] [9]. This compound—often abbreviated as SC-558 or referred to by its chemical component identifier S58 in structural databases—was designed as part of a systematic exploration of pyrazole derivatives aimed at achieving selective inhibition of cyclooxygenase-2 (COX-2) [6] [9]. Its first structural characterization complexed with COX-2 (PDB ID: 1CX2) at 3.0 Å resolution provided unprecedented atomic-level insights into the determinants of COX-2 selectivity [5] [9]. This crystallographic analysis revealed how SC-558 exploits subtle differences in the hydrophobic binding channel of COX-2 compared to COX-1, establishing it as a prototypical scaffold for selective anti-inflammatory agents [9].
SC-558 belongs to a broader class of 1,5-diarylpyrazole derivatives that were investigated to overcome the gastrointestinal toxicity associated with non-selective COX inhibition [6]. Its design incorporated strategic substitutions: a para-bromophenyl group at position 5 of the pyrazole core to enhance hydrophobic interactions, a sulfonamide moiety at the para-position of the N1-phenyl ring for hydrogen bonding, and a trifluoromethyl group (–CF₃) at position 3 as a metabolically stable bioisostere that mimics enzyme transition states [6] [10]. These features collectively contributed to its nanomolar affinity for COX-2 (IC₅₀ = 0.9 ± 0.1 µM) and selectivity ratio >10 over COX-1 [6].
Table 1: Evolution of Pyrazole-Based COX Inhibitors Leading to SC-558
Compound | R1 (Position 3) | R2 (Position 5) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) | Key Advancement |
---|---|---|---|---|---|
Phenylbutazone | –C₄H₉ | –C₆H₅ | >100 | <0.1 | Early non-selective inhibitor |
Celecoxib precursor | –CH₃ | –C₆H₅ | 15.2 | 2.5 | Initial diarylpyrazole scaffold |
SC-558 | –CF₃ | –C₆H₄Br | 0.9 | >10 | Bromine substitution enhances hydrophobic binding; Trifluoromethyl improves metabolic stability |
Derivative 21j | –CF₃ | –C₆H₄F | 0.5 | >10 | Halogen optimization |
SC-558 exhibits highly selective inhibition of COX-2 by exploiting structural differences in the enzyme's active site compared to COX-1. Crystallographic studies (PDB entries: 1CX2, 6COX) demonstrate that SC-558 binds within the hydrophobic channel of COX-2 leading to the catalytic site, forming critical interactions that are sterically hindered in COX-1 [5] [7] [9]. Specifically, the sulfonamide group (–SO₂NH₂) forms hydrogen bonds with Arg513 and Tyr355, while the para-bromophenyl moiety engages in van der Waals contacts with Leu352, Tyr355, Phe518, and Val523 [6] [9]. The trifluoromethyl group occupies a hydrophobic pocket near Val523, enhancing binding affinity through fluorine-mediated interactions [9].
The single amino acid difference at position 523 (Valine in COX-2 vs. Isoleucine in COX-1) constitutes the molecular basis for selectivity. The smaller Val523 residue in COX-2 creates a 17% larger binding pocket (volume ≈ 315 ų) that accommodates the bulky para-bromophenyl group of SC-558 [9]. In contrast, the isoleucine residue in COX-1 sterically occludes this region, preventing optimal binding of SC-558 and related selective inhibitors [9]. This mechanism disrupts arachidonic acid metabolism by preventing substrate access to the catalytic tyrosine (Tyr385), thereby reducing prostaglandin E₂ (PGE₂) synthesis by >80% at 1 μM concentration [6] [9].
Table 2: Binding Interactions of SC-558 in COX-2 Versus COX-1
Structural Feature | Interaction in COX-2 | Consequence in COX-1 |
---|---|---|
Sulfonamide group | H-bonds with Arg513, Tyr355 | Weaker interaction with Ser530 |
Trifluoromethyl group | Hydrophobic contact with Val349 | Steric clash with Leu352 |
Para-bromophenyl group | Van der Waals contacts with Phe518, Val523 | Blocked by Ile523 side chain |
Pyrazole core | π-π stacking with Phe381 | Disrupted by Val349 conformational difference |
Binding pocket volume | 315 ų | 267 ų |
Beyond its primary anti-inflammatory application, SC-558's mechanism extends to anticancer research due to the established role of COX-2 in tumor progression. Studies demonstrate that SC-558 derivatives inhibit cancer cell proliferation (e.g., 70.07% inhibition in MCF-7 breast cancer cells) through downregulation of COX-2-mediated prostaglandin cascades [6]. This dual therapeutic significance solidifies its role as a versatile pharmacophore for inflammation-associated pathologies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7